19-Acetylenic-deoxycorticosterone
Description
Contextualization within Endogenous Steroid Biochemistry and Physiology
To understand the function of 19-Acetylenic-deoxycorticosterone, it is essential to first place it within the established pathways of steroid hormone synthesis. The process begins with cholesterol and proceeds through a series of enzymatic reactions to produce various classes of steroids, including mineralocorticoids, glucocorticoids, and sex hormones. testcatalog.org
A critical intermediate in these pathways is progesterone, which is converted by the enzyme 21-hydroxylase to 11-deoxycorticosterone (DOC). wikipedia.orghmdb.caathenslab.gr DOC itself is a steroid hormone with mineralocorticoid activity, but more importantly, it serves as a crucial precursor for more potent hormones. wikipedia.orgsynnovis.co.uk In the adrenal glands, DOC is hydroxylated at the 11-position by the enzyme 11β-hydroxylase (CYP11B1) to form corticosterone (B1669441), a major glucocorticoid in some species and a step in the synthesis of aldosterone (B195564). testcatalog.orgwikipedia.org Aldosterone, the body's primary mineralocorticoid, is subsequently formed from corticosterone via aldosterone synthase (CYP11B2). testcatalog.orgscispace.com
Separate from this primary pathway, DOC can undergo hydroxylation at the 19-position, a reaction also catalyzed by a mitochondrial cytochrome P450 enzyme. oup.com This leads to the formation of 19-hydroxydeoxycorticosterone (B1217020), which is the direct precursor to 19-nor-deoxycorticosterone (19-nor-DOC). nih.govresearchgate.net 19-nor-DOC is a potent mineralocorticoid that has been implicated as a potential contributor to certain forms of hypertension in animal models and humans. nih.govnih.govresearchgate.net this compound is a synthetic analogue of DOC, specifically designed to interact with and inhibit the enzymes responsible for these hydroxylation steps.
Significance as a Research Probe in Steroid Hormone Metabolism Studies
The primary significance of this compound (19-A-DOC) in academic research is its function as a targeted enzyme inhibitor. It is characterized as a competitive and irreversible (suicide) inhibitor of the enzyme system responsible for both 11β- and 19-hydroxylation. nih.govresearchgate.net By inactivating this enzyme, 19-A-DOC provides a powerful method for elucidating the metabolic pathways and physiological effects of the steroids it helps regulate.
The inhibitory action of 19-A-DOC has two main consequences:
It impairs the 11-hydroxylation of DOC, thereby reducing the synthesis of corticosterone. nih.gov
It blocks the synthesis of 19-hydroxydeoxycorticosterone, which is the necessary precursor for the formation of 19-nor-DOC. nih.gov
This dual inhibition makes 19-A-DOC an invaluable tool for studying the specific contributions of 19-nor-DOC to physiology, particularly in the context of hypertension. Research using hamster adrenal mitochondria demonstrated that 19-A-DOC exhibits time-dependent inhibition of 11β/19-hydroxylase activity. oup.com
| Parameter | Value | Source Organism |
| IC50 | 0.08 µmol/L | Hamster |
| Ki | 0.84 | Hamster |
| Table 1: Inhibitory constants of this compound on 11β/19-hydroxylase activity in adrenal mitochondria. oup.com |
A key application of this compound has been in studies of salt-sensitive hypertension. In rat models bred for susceptibility to salt-induced hypertension (SS/Jr), which exhibit excess levels of 19-nor-DOC, treatment with 19-A-DOC has been shown to produce a significant antihypertensive effect. oup.comnih.gov This effect is attributed to its ability to inhibit the biosynthesis of the hypertensinogenic mineralocorticoid 19-nor-DOC. nih.gov Research has demonstrated that this inhibition occurs after the synthesis of DOC in the mineralocorticoid pathway. oup.com
| Parameter | Pre-Treatment | Post-Treatment with 19-A-DOC |
| Systolic Blood Pressure | 208 ± 2 mm Hg | 157 ± 2 mm Hg |
| Urinary 19-nor-DOC | 42 ± 14 µ g/week | 23 ± 13 µ g/week |
| Urinary Deoxycorticosterone (DOC) | 16 ± 5 µ g/week | 13 ± 5 µ g/week |
| Urinary Corticosterone | 10 ± 3 µ g/week | 7 ± 2 µ g/week |
| Table 2: Effects of this compound (19-A-DOC) treatment on blood pressure and urinary steroid excretion in hypertensive salt-sensitive rats. The reduction in 19-nor-DOC was statistically significant. nih.gov |
Furthermore, 19-A-DOC has been used to investigate the synthesis of corticosteroids outside of the adrenal glands, such as in the brain. scispace.com By using it as an inhibitor, researchers can probe the functional relevance of neurosteroid synthesis and its potential role in the central regulation of blood pressure. scispace.comrrrc.usoup.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
127080-69-7 |
|---|---|
Molecular Formula |
C23H30O3 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(8S,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-13-methyl-10-prop-2-ynyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H30O3/c1-3-10-23-12-8-16(25)13-15(23)4-5-17-18-6-7-20(21(26)14-24)22(18,2)11-9-19(17)23/h1,13,17-20,24H,4-12,14H2,2H3/t17-,18-,19-,20+,22-,23-/m0/s1 |
InChI Key |
FRJMUTSJHOCODZ-ACXQXYJUSA-N |
SMILES |
CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34CC#C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)CCC4=CC(=O)CC[C@]34CC#C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34CC#C |
Synonyms |
19-Ac-DOC 19-acetylenic-deoxycorticosterone |
Origin of Product |
United States |
Mechanistic Insights into 19 Acetylenic Deoxycorticosterone Action
Enzyme Inhibition Profile
Targeting of the 11β/19-Hydroxylase Enzyme System
19-Acetylenic-deoxycorticosterone (19-A-DOC) is a recognized inhibitor of the 11β/19-hydroxylase enzyme system. nih.gov This enzyme system is a member of the cytochrome P450 monooxygenases (CYP450), which are crucial for the biosynthesis of various steroids. nih.gov Specifically, 19-A-DOC has been shown to inactivate the 11β/19-hydroxylase in hamster adrenal mitochondria. nih.gov The inhibitory action of 19-A-DOC on this enzyme system disrupts the normal production of certain steroids. nih.gov
Studies using dispersed bovine zona fasciculata cells have demonstrated that 19-A-DOC effectively curtails the activity of 11β/19-hydroxylase. nih.gov In these experiments, the cells were incubated with ACTH and a tritiated deoxycorticosterone (DOC) substrate in the presence of varying concentrations of 19-A-DOC. nih.gov The results indicated a dose-dependent decrease in the synthesis of 19-hydroxydeoxycorticosterone (B1217020), a key product of 19-hydroxylase activity. nih.gov This inhibitory effect underscores the compound's direct interaction with the 11β/19-hydroxylase enzyme. nih.gov
Specificity of 19-Hydroxylation Inhibition versus 11β- and 18-Hydroxylation
This compound demonstrates a notable specificity in its inhibitory action, primarily targeting 19-hydroxylation while also affecting 11β-hydroxylation. nih.gov Research has shown that in addition to decreasing the synthesis of 19-hydroxydeoxycorticosterone, 19-A-DOC also impairs the conversion of deoxycorticosterone (DOC) to corticosterone (B1669441), a process dependent on 11β-hydroxylation. nih.gov
However, the compound's design as a substrate analog with an acetylenic group at the C19 position suggests a targeted mechanism towards enzymes that act on this specific site. nih.gov While it inhibits both 19- and 11β-hydroxylase activities, the specificity for 18-hydroxylation appears to be less pronounced. This is significant because 18-hydroxylation is a critical step in the synthesis of aldosterone (B195564). The focused inhibition of 19-hydroxylation is a key feature of 19-A-DOC's mechanism.
Characterization of Competitive Irreversible Inhibition Kinetics
This compound is characterized as a competitive irreversible inhibitor. nih.gov This mode of inhibition is a hallmark of mechanism-based inactivators, also known as suicide substrates. nih.gov In competitive inhibition, the inhibitor vies with the substrate for binding to the enzyme's active site. longdom.orgucdavis.edu The irreversible nature of this binding means that the enzyme is permanently inactivated, often through the formation of a covalent bond. longdom.org
The inhibitory kinetics of 19-A-DOC have been evaluated, revealing its potency. For instance, in studies with hamster adrenal mitochondria, it exhibited time-dependent inhibition of 11β/19-hydroxylase activity with a Kᵢ of 0.84 µM and an IC₅₀ of 0.08 µmol/L. oup.com This type of inhibition is distinguished from reversible inhibition where the enzyme-inhibitor complex can dissociate. libretexts.org The irreversible binding of 19-A-DOC to the enzyme active site leads to a loss of catalytic function. longdom.org
Mechanisms of Mechanism-Based Inactivation of Cytochrome P450 Enzymes by Acetylenic Steroids
Acetylenic steroids, including 19-A-DOC, inactivate cytochrome P450 enzymes through a process known as mechanism-based inactivation. nih.gov This process involves the enzyme's own catalytic mechanism converting the acetylenic compound into a highly reactive intermediate. nih.govnih.gov
The oxidation of the carbon-carbon triple bond of the acetylene (B1199291) group by cytochrome P450 is a key step. nih.gov This oxidation can produce reactive species like ketenes. nih.govresearchgate.net These intermediates can then covalently bind to the enzyme, leading to its irreversible inactivation. nih.gov In the case of monosubstituted acetylenes, the inactivation can also happen through the addition of the oxidized acetylenic group to a nitrogen atom of the heme prosthetic group within the P450 enzyme. nih.gov This adduct formation effectively disables the enzyme. nih.gov Some acetylenic steroids, like gestodene, are particularly potent inactivators of P450 enzymes such as P450 3A4. biomolther.orgbohrium.com
Impact on Adrenal Steroid Biosynthetic Pathways
Modulation of 19-nor-Deoxycorticosterone (19-nor-DOC) Synthesis
A primary consequence of the inhibition of 19-hydroxylase by this compound is the modulation of 19-nor-deoxycorticosterone (19-nor-DOC) synthesis. nih.gov 19-nor-DOC is a potent mineralocorticoid, and its synthesis is dependent on the initial 19-hydroxylation of deoxycorticosterone. nih.govoup.com By inhibiting this initial step, 19-A-DOC effectively decreases the production of 19-hydroxydeoxycorticosterone, which is the precursor to 19-nor-DOC. nih.gov
Studies in salt-sensitive rats have confirmed that treatment with 19-A-DOC leads to a partial reduction in the excretion of 19-nor-DOC. oup.com This demonstrates the direct impact of the inhibitor on the biosynthetic pathway of this mineralocorticoid. oup.com The action of 19-A-DOC is believed to occur after the synthesis of DOC in the adrenal mineralocorticoid pathway, specifically targeting the subsequent hydroxylation step. oup.com While another compound, 19-acetylenic-androstenedione, has also been shown to reduce 19-nor-DOC biosynthesis, it is considered less specific than 19-A-DOC. oup.comahajournals.orgahajournals.org
Compound Information Table
| Compound Name | Abbreviation |
| This compound | 19-A-DOC |
| Deoxycorticosterone | DOC |
| 19-nor-Deoxycorticosterone | 19-nor-DOC |
| Corticosterone | B |
| 19-Acetylenic-androstenedione | 19-AA |
| Aldosterone | |
| 18-hydroxy-Deoxycorticosterone | 18-OH-DOC |
| 19-nor-progesterone | |
| 19-nor-aldosterone |
Inhibitory Effects of this compound
| Enzyme/Process | Effect of 19-A-DOC | Mechanism | Key Findings |
|---|---|---|---|
| 11β/19-Hydroxylase | Inhibition | Competitive Irreversible Inhibition | Decreased synthesis of 19-hydroxydeoxycorticosterone and corticosterone. nih.gov |
| 19-Hydroxylation | Specific Inhibition | Mechanism-Based Inactivation | Primary target, leading to reduced 19-nor-DOC synthesis. nih.govoup.com |
| 19-nor-DOC Synthesis | Modulation (Decrease) | Inhibition of Precursor Formation | Partially reduced urinary excretion of 19-nor-DOC in animal models. oup.com |
Effects on Other Putative Hypertensinogenic 19-Oxygenated and 19-nor-Steroid Production
Research into the mechanism of this compound (19-Ac-DOC) has revealed its significant role as an inhibitor of specific steroidogenic pathways, leading to a reduction in the production of certain hypertensinogenic steroids. This inhibitory action is primarily focused on enzymes responsible for 19-hydroxylation, a critical step in the biosynthesis of various 19-oxygenated and 19-nor-steroids.
The biosynthesis of 19-nor-steroids, such as 19-nor-deoxycorticosterone (19-nor-DOC), involves the oxidative removal of the C19 methyl group from the steroid nucleus. oup.com This process is initiated by 19-hydroxylation. nih.gov 19-Ac-DOC has been identified as a potent, enzyme-activated inhibitor of this pathway. oup.com It has been shown to preferentially inhibit the 19-hydroxylation of deoxycorticosterone, without significantly interfering with 18- and 11β-hydroxylation in certain models. nih.gov This targeted inhibition leads to a marked decrease in the synthesis of 19-nor-DOC, a potent mineralocorticoid that is implicated in the development of salt-sensitive hypertension. oup.comnih.gov
Studies utilizing inbred salt-sensitive (SS/Jr) rats, a model for genetic hypertension, have demonstrated that the administration of 19-Ac-DOC leads to a significant reduction in blood pressure, which is associated with a decrease in the production of 19-nor-DOC. oup.comnih.gov In one such study, treatment with 19-Ac-DOC resulted in a notable decrease in urinary 19-nor-DOC excretion. oup.com
While the primary focus of many studies has been on 19-nor-DOC, it is hypothesized that 19-Ac-DOC may also inhibit the formation of other known and potentially unknown hypertensinogenic 19-oxygenated and 19-nor-steroids. oup.comahajournals.org These could include compounds such as 19-nor-progesterone and 19-nor-aldosterone. oup.com The mechanism of inhibition is thought to be similar, involving the inactivation of the hydroxylase enzymes necessary for their synthesis.
It is important to note that while 19-Ac-DOC is a potent inhibitor of 19-hydroxylase activity, it has also been observed to impair 11β-hydroxylation of deoxycorticosterone (DOC) to form corticosterone in dispersed bovine zona fasciculata cells. nih.gov However, in studies with salt-sensitive rats, the antihypertensive effects of 19-Ac-DOC were not associated with significant changes in aldosterone levels. ahajournals.org This suggests a degree of specificity in its action, particularly in the context of its antihypertensive effects being linked to the reduction of 19-nor-steroid production. oup.com
Detailed Research Findings
A study investigating the antihypertensive effect of 19-Ac-DOC in female inbred salt-sensitive (SS/Jr) rats provided quantitative data on its inhibitory effect on 19-nor-DOC production. The findings from this research are summarized in the table below.
| Steroid | Baseline Level (ng/week) | Level After 19-Ac-DOC Treatment (ng/week) | Percentage Decrease |
|---|---|---|---|
| Urinary 19-nor-DOC | 84 ± 20 | 42 ± 14 |
The data clearly demonstrates a statistically significant reduction in the urinary excretion of 19-nor-DOC following treatment with 19-Ac-DOC, underscoring its efficacy as an inhibitor of 19-nor-DOC biosynthesis. oup.com
Another related compound, 19-acetylenic-androstenedione, which also acts as an inhibitor of aromatase, has been shown to reduce the biosynthesis of 19-nor-DOC. oup.com This provides further evidence for the role of inhibiting 19-oxygenation pathways in controlling the production of these hypertensinogenic steroids.
Investigative Applications in Animal Models of Steroid Mediated Pathophysiology
Models of Salt-Sensitive Hypertension
Salt-sensitive hypertension is a complex disorder characterized by an exaggerated blood pressure response to dietary salt intake. Genetically predisposed animal models, such as the Dahl salt-sensitive (S) rat, have been instrumental in elucidating the role of various hormonal and enzymatic factors in the pathogenesis of this condition.
Characterization of 19-nor-Deoxycorticosterone Overproduction in Hypertensive Rat Strains
Research has identified a significant association between the overproduction of the mineralocorticoid 19-nor-deoxycorticosterone (19-nor-DOC) and salt-sensitive hypertension in specific rat strains. Studies have demonstrated that rats susceptible to the hypertensive effects of salt (S/JR strain) exhibit markedly elevated urinary levels of 19-nor-DOC when compared to their salt-resistant (R/JR) counterparts, particularly when placed on a high-salt diet. This potent mineralocorticoid is believed to be a key contributor to the development of hypertension in these susceptible animals.
However, the relationship between 19-nor-DOC excretion and the severity of hypertension is not always linear. For instance, on a standard sodium diet, normotensive female R/JR rats have been observed to excrete significantly higher amounts of 19-nor-DOC than hypertensive male S/JR rats. This suggests a complex interplay of factors beyond 19-nor-DOC levels alone in the full manifestation of hypertension.
Urinary Excretion of 19-nor-DOC in Dahl Rat Strains
| Rat Strain and Sex | Dietary Sodium | Relative 19-nor-DOC Excretion |
|---|---|---|
| S/JR Females | High | Markedly Increased |
| R/JR Females | High | Lower than S/JR Females |
| S/JR Males | Normal | Lower than R/JR Females |
| R/JR Females | Normal | Higher than S/JR Males |
Attenuation of High-Salt Induced Hypertension by 19-Acetylenic-deoxycorticosterone
Building on the understanding of 19-nor-DOC's role in hypertension, investigations have explored the therapeutic potential of inhibiting its synthesis. This compound (19-Ac-DOC) is a known inhibitor of 19-nor-DOC biosynthesis. In studies involving hypertensive female Dahl salt-sensitive (SS/Jr) rats fed a high-salt (8% NaCl) diet, the administration of 19-Ac-DOC demonstrated a significant antihypertensive effect.
In a key experiment, hypertensive female SS/Jr rats with an initial blood pressure of approximately 208 ± 2 mm Hg were treated with 19-Ac-DOC implants. After 10 days, the blood pressure in the treated group dropped to 165 ± 5 mm Hg, and after a second implant, it further decreased to 157 ± 2 mm Hg at 140 days of age. In contrast, the control group receiving a placebo experienced 100% mortality by day 130. This demonstrates the potent ability of this compound to counteract the severe hypertension induced by a high-salt diet in this susceptible strain. nih.gov
Elucidation of this compound's Role in Blood Pressure Regulation within Hypertensive Models
The primary mechanism through which this compound exerts its blood pressure-lowering effects in hypertensive models is through the inhibition of 19-nor-DOC synthesis. nih.gov By targeting the biosynthesis of this potent mineralocorticoid, 19-Ac-DOC effectively reduces a key contributor to the pathophysiology of salt-sensitive hypertension.
The administration of 19-Ac-DOC in hypertensive SS/Jr rats not only led to a significant reduction in blood pressure but also a marked improvement in survival rates. While the placebo-treated group had no survivors by day 130, 80% of the rats treated with 19-Ac-DOC were still alive. Furthermore, urinary analysis revealed that while levels of corticosterone (B1669441) and deoxycorticosterone were not significantly altered, the excretion of 19-nor-DOC was significantly reduced in the treated animals. nih.gov This provides direct evidence that the antihypertensive action of this compound is linked to its specific inhibitory effect on 19-nor-DOC production.
Blood Pressure and Survival in Hypertensive SS/Jr Rats Treated with this compound
| Treatment Group | Initial Blood Pressure (mm Hg) | Blood Pressure at Day 130 (mm Hg) | Blood Pressure at Day 140 (mm Hg) | Survival Rate at Day 130 |
|---|---|---|---|---|
| 19-Ac-DOC | 208 ± 2 | 165 ± 5 | 157 ± 2 | 80% |
| Placebo | 204 ± 2 | - | - | 0% |
Enzymatic Aberrations in Disease Models
The underlying cause of the hormonal imbalances observed in salt-sensitive hypertension models often lies in enzymatic dysfunctions within the adrenal steroidogenic pathways.
Comparative Analysis of Adrenal 11β,18,19-Hydroxylase Enzyme System in Salt-Sensitive versus Salt-Resistant Strains
A critical enzyme in the synthesis of adrenal steroids is the cytochrome P-450-dependent 11β,18,19-hydroxylase (CYP11B1). This enzyme is responsible for the hydroxylation of deoxycorticosterone (DOC) at the 11β, 18, and 19 positions. Comparative studies between Dahl salt-sensitive (S) and salt-resistant (R) rats have revealed significant differences in this enzyme system.
The S strain is characterized by a mutation in the CYP11B1 enzyme, which leads to an enhanced production of 18-hydroxydeoxycorticosterone (18-OH-DOC). birmingham.ac.uk In contrast, the Dahl salt-resistant (DR) rat possesses mutations in its cytochrome P450(11β) that result in a lower ratio of 18-hydroxylation to 11β-hydroxylation of deoxycorticosterone when compared to the Dahl salt-sensitive (DS) rats. Specifically, when the respective cDNAs were expressed, the ratio of 18-hydroxylation to 11β-hydroxylation was 0.58 for the DS rat enzyme and 0.23 for the DR rat enzyme. This demonstrates a fundamental difference in the enzymatic activity between the two strains.
Investigation of Differential Catalytic Site Characteristics for 19-Hydroxylation
Further investigation into the genetic basis of these enzymatic differences has identified specific mutations in the CYP11B1 gene of the Dahl salt-resistant (DR) rat. The DR rat's CYP11B1 contains five missense mutations. One of these, the V443M mutation, has been shown to be responsible for a significant decrease in the 19-hydroxylation activity of the enzyme. In fact, the 19-hydroxylase activity of the DR-CYP11B1 was found to be approximately one-third of that of the wild-type enzyme.
This reduced 19-hydroxylase activity, along with decreased 18-hydroxylase activity attributed to other mutations (V381L and I384L), is believed to contribute to the normotensive phenotype of the DR rats, even when they are on a high-salt diet. The alteration in the catalytic site due to these amino acid substitutions directly impacts the enzyme's ability to produce 19-hydroxylated precursors of 19-nor-DOC, thus providing a molecular explanation for the different steroid profiles and blood pressure responses observed between the salt-sensitive and salt-resistant strains.
Comparative Experimental Models of Mineralocorticoid Excess and Hypertension
In the investigation of steroid-mediated pathophysiology, particularly mineralocorticoid excess and subsequent hypertension, various animal models are employed to elucidate the underlying mechanisms and to test potential therapeutic interventions. The following sections provide a comparative analysis of experimental models, focusing on the distinctions between hypertension induced by this compound and the well-established Deoxycorticosterone Acetate (DOCA)-salt model, as well as other models involving C19 steroids.
Comparison with Deoxycorticosterone Acetate (DOCA)-Salt Hypertension Models
The DOCA-salt model is a widely utilized experimental paradigm to induce hypertension that mimics a state of mineralocorticoid excess. nih.govresearchgate.netnih.govbohrium.com4science.ge This model involves the administration of deoxycorticosterone acetate, a synthetic precursor to the mineralocorticoid aldosterone (B195564), in combination with a high-salt diet, typically in uninephrectomized rats. nih.gov The resulting hypertension is characterized by volume expansion, increased sympathetic nervous system activity, and endothelial dysfunction. researchgate.netbohrium.com
In contrast, investigative applications involving this compound are often situated within the context of its role as an inhibitor of 19-nor-deoxycorticosterone (19-nor-DOC) biosynthesis. nih.gov Animal models, particularly in salt-sensitive rat strains, have demonstrated that an excess of 19-nor-DOC contributes to their hypertensive state. nih.gov Therefore, while the DOCA-salt model induces hypertension through the direct action of a potent mineralocorticoid, studies with this compound focus on mitigating a pre-existing hypertensive state by targeting the synthesis of an endogenous hypertensinogenic steroid.
A key distinction lies in the mechanism of action. The DOCA-salt model represents a state of exogenous mineralocorticoid excess leading to sodium and water retention. nih.gov Conversely, the application of this compound in experimental models serves to reduce the production of 19-nor-DOC, thereby demonstrating an antihypertensive effect in animals where this specific steroid is a key contributor to their high blood pressure. nih.gov
Table 1: Comparison of DOCA-Salt and this compound Models
| Feature | DOCA-Salt Hypertension Model | This compound Investigative Model |
| Initiating Factor | Exogenous administration of DOCA and high salt intake. bohrium.com | Endogenous overproduction of 19-nor-DOC in salt-sensitive animals. nih.gov |
| Primary Mechanism | Direct mineralocorticoid receptor activation by DOCA, leading to volume expansion and increased vascular resistance. researchgate.netnih.gov | Inhibition of 19-nor-DOC biosynthesis, leading to a reduction in mineralocorticoid activity. nih.gov |
| Effect on Blood Pressure | Induces a sustained increase in blood pressure. | Reduces pre-existing high blood pressure in susceptible models. nih.gov |
| Primary Application | To study the pathophysiology of mineralocorticoid-induced hypertension and test antihypertensive agents. researchgate.net | To investigate the role of endogenous 19-nor-DOC in hypertension and the effects of its inhibition. nih.gov |
Distinction from Other C19 Steroid-Induced Hypertension Models
The hypertensive effects of this compound are mechanistically distinct from those of other C19 steroids that may induce hypertension. While this compound is a derivative of a C21 steroid (deoxycorticosterone), its primary investigative application in hypertension is linked to its inhibitory effect on the synthesis of 19-nor-DOC, which is a C20 steroid, but its precursors can be C19 steroids. Some C19 androgens have been shown to be more potent than estrogens in reducing blood pressure in certain hypertensive rat models, suggesting a complex role for C19 steroids in blood pressure regulation. nih.gov
Hypertension induced by other C19 steroids may occur through various mechanisms, including direct effects on vascular tone or conversion to other active steroids. For instance, certain androgens can influence the renin-angiotensin system or have direct effects on vascular smooth muscle cells.
The uniqueness of this compound in experimental models of hypertension lies in its targeted enzymatic inhibition. It does not exert its primary effect by directly binding to and activating mineralocorticoid receptors to the same extent as DOCA. Instead, its antihypertensive action in specific models is a consequence of reducing the levels of another potent mineralocorticoid, 19-nor-DOC. nih.gov This provides a more nuanced model for studying specific pathways of endogenous steroid synthesis and their contribution to pathophysiology, as opposed to models that rely on the administration of a broadly acting mineralocorticoid agonist.
Table 2: Mechanistic Distinctions in C19 Steroid-Related Hypertension Models
| Steroid Model | Primary Mechanism of Hypertensive/Antihypertensive Action | Relevance to Mineralocorticoid Excess |
| This compound | Inhibition of 19-nor-DOC biosynthesis, leading to an antihypertensive effect in models of 19-nor-DOC excess. nih.gov | Indirectly modulates mineralocorticoid excess by reducing the synthesis of a potent mineralocorticoid. |
| Other C19 Steroids (e.g., androgens) | Can have variable effects; some may be antihypertensive by inducing vasorelaxation, while others could potentially contribute to hypertension through different pathways. nih.gov | Their direct role in creating a state of mineralocorticoid excess leading to hypertension is less defined and can be structure-dependent. nih.gov |
| Deoxycorticosterone Acetate (DOCA) | Direct agonist of the mineralocorticoid receptor, leading to sodium and water retention and hypertension. nih.gov | The archetypal model of exogenous mineralocorticoid excess. |
Synthetic Methodologies and Structure Activity Relationships of 19 Acetylenic Deoxycorticosterone
Synthetic Pathways and Key Intermediates for 19-Acetylenic-deoxycorticosterone Synthesis
The synthesis of this compound, a potent enzyme-activated inhibitor, involves multi-step chemical modifications of a steroid precursor. While specific, detailed synthetic routes for this exact compound are not extensively published in readily available literature, the general strategies for creating C-19 functionalized steroids, particularly those with acetylenic groups, are well-established. These syntheses typically begin with a more common steroid, such as deoxycorticosterone or a related analogue, and involve the introduction of the acetylenic moiety at the C-19 angular methyl group.
The synthetic approach for analogous compounds, such as 19-nor-17α-ethynyltestosterone, provides insight into the potential pathways. A common method involves the initial oxidation of the C-19 methyl group, followed by a series of reactions to convert it into the desired acetylenic group. Key intermediates in such syntheses would likely include 19-hydroxy-deoxycorticosterone and 19-oxo-deoxycorticosterone.
A plausible synthetic pathway can be inferred from the synthesis of other acetylenic steroids nih.govvjs.ac.vn. The process generally involves:
Protection of reactive functional groups: The ketone groups on the steroid nucleus (e.g., at C-3 and C-20 in deoxycorticosterone) are often protected to prevent unwanted side reactions.
Functionalization of the C-19 methyl group: This is a critical and often challenging step. It may involve radical halogenation followed by displacement or oxidation to an aldehyde or carboxylic acid.
Introduction of the acetylenic group: Once the C-19 position is functionalized, an acetylenic group can be introduced. For instance, if a C-19 aldehyde is formed, it could be reacted with a phosphorus ylide (Wittig reaction) or a similar reagent to form a terminal alkyne. Alternatively, a C-19 halide could undergo a coupling reaction, such as a Sonogashira coupling, with a suitable acetylene-containing reagent researchgate.net.
Deprotection: The final step involves the removal of the protecting groups to yield the target molecule, this compound.
The synthesis of related acetylenic steroids, like those with an isoxazole (B147169) fragment, has utilized Weinreb amides as key intermediates to form α,β-acetylenic ketones, which highlights a potential synthetic strategy nih.gov. The stereo- and regioselective condensation of 17-ketosteroids with alkali metal acetylides is a common and efficient method for preparing 17α-ethynyl-17β-hydroxy steroids, which, while at a different position, demonstrates the feasibility of introducing acetylenic functions to the steroid scaffold vjs.ac.vn.
Importance of the Acetylenic Moiety at the 19-Position for Biological Activity
The acetylenic moiety at the C-19 position of deoxycorticosterone is the cornerstone of its biological activity as a potent and specific enzyme inhibitor. This functional group is not merely a structural modification but is mechanistically integral to the compound's ability to inactivate its target enzymes, primarily cytochrome P450 hydroxylases. This compound is recognized as a competitive irreversible inhibitor of 11β/19-hydroxylase activity nih.govresearchgate.net.
The presence of the terminal ethynyl (B1212043) group (a carbon-carbon triple bond) allows this compound to act as a mechanism-based inactivator, also known as a "suicide substrate." The process unfolds as follows:
The steroid backbone of the molecule directs it to the active site of the target cytochrome P450 enzyme, for which it acts as a pseudosubstrate nih.gov.
The enzyme, in its normal catalytic cycle, attempts to hydroxylate the substrate. In this case, it attacks the acetylenic triple bond nih.govresearchgate.net.
The oxidation of the acetylene (B1199291) group by the P450 enzyme generates a highly reactive intermediate species, such as a ketene (B1206846) nih.govresearchgate.net.
This reactive intermediate does not dissociate from the active site. Instead, it immediately forms a covalent bond with a component of the enzyme, which can be either the protein's amino acid residues or the prosthetic heme group nih.govresearchgate.net.
This covalent modification results in the irreversible inactivation of the enzyme, hence the term "suicide inhibition," as the enzyme essentially brings about its own destruction by processing the inhibitor. This mechanism-based inactivation is time-dependent and is a hallmark of many acetylenic inhibitors of cytochrome P450 enzymes nih.govdrugbank.com. The specificity of this compound for 19-hydroxylase is conferred by the deoxycorticosterone steroid structure, which is the natural substrate for this enzyme. The acetylenic group at the C-19 position is precisely positioned to interact with the enzymatic machinery that would normally hydroxylate the C-19 methyl group. This targeted inactivation leads to a decrease in the synthesis of 19-hydroxydeoxycorticosterone (B1217020), the precursor of 19-nor-deoxycorticosterone nih.gov.
Structure-Activity Analysis of this compound and Related Steroids
Influence of Steroidal Substituent Modifications on Enzyme Inhibition Efficacy
The design of specific pseudo-substrate analogues that are activated during enzyme-directed catalysis to produce a reactive functional group is a key strategy for developing potent inhibitors nih.gov. The steroid nucleus serves as the scaffold that ensures the inhibitor is recognized and binds to the active site of the target cytochrome P450 enzyme. The high substrate specificity of steroidal P450 enzymes means that even minor changes to the steroid structure can alter which enzyme is targeted nih.gov.
For instance, the inhibitory profile of acetylenic steroids is highly dependent on the position of the acetylenic group and the nature of the steroid core. 19-acetylenic androstenedione (B190577) is a potent inhibitor of aromatase (CYP19A1), while 18-acetylenic deoxycorticosterone targets aldosterone (B195564) synthase (CYP11B2) nih.gov. This demonstrates that the androstenedione and deoxycorticosterone frameworks are crucial for directing the inhibitor to their respective target enzymes.
Furthermore, studies on other modified steroids, such as allopregnanolone (B1667786) and pregnanolone (B1679072) analogues, have shown that substitutions at various positions on the C-ring can significantly alter their biological activity csic.es. The introduction of hydroxyl or amino groups at positions 11 or 12, for example, modulates the activity, suggesting that the hydrophobic and electrostatic properties of this region are important for receptor interaction csic.es. By analogy, modifications to the deoxycorticosterone backbone of this compound, such as the introduction or removal of hydroxyl groups or other substituents, would likely alter its inhibitory efficacy against 11β/19-hydroxylase. These changes could affect the binding affinity or the precise positioning of the acetylenic group for optimal interaction with the enzyme's catalytic center.
Comparative Structure-Activity with Other Acetylenic Steroids Targeting Cytochrome P450 Enzymes
This compound belongs to a broader class of acetylenic steroids that have been developed as mechanism-based inhibitors of various cytochrome P450 enzymes. A comparative analysis of their structure-activity relationships reveals key principles governing their potency and selectivity.
The position of the acetylenic group on the steroid is a primary determinant of target specificity.
19-Acetylenic Steroids: These compounds, like this compound and 19-acetylenic androstenedione (Plomestane), are designed to inhibit enzymes that hydroxylate the C-19 methyl group. This compound targets 11β/19-hydroxylase, which is involved in mineralocorticoid synthesis pathways nih.govoup.com. Plomestane, on the other hand, targets aromatase (CYP19A1), the enzyme responsible for converting androgens to estrogens nih.gov.
18-Acetylenic Steroids: An example is 18-acetylenic deoxycorticosterone, which is an inhibitor of aldosterone synthase (CYP11B2), the enzyme that hydroxylates the C-18 position of corticosterone (B1669441) nih.gov.
17α-Acetylenic Steroids: This is a well-known class of compounds, including the oral contraceptives ethinylestradiol and gestodene. These steroids are potent mechanism-based inactivators of hepatic cytochrome P450 enzymes, particularly CYP3A4 nih.govbiomolther.orgkoreascience.kr. The acetylenic group at the 17α-position is oxidized by CYP3A4, leading to its inactivation.
The inhibitory potency of these compounds can be compared using parameters like the inhibitory constant (Ki) and the concentration required for half-maximal inactivation (IC50). For example, this compound exhibited time-dependent inhibition of 19/11β-hydroxylase activity in hamster adrenal mitochondria with a Ki of 0.84 µM and an IC50 of 0.08 µM oup.com. Gestodene was found to be a particularly potent inactivator of human liver microsomal CYP3A4 among a series of tested contraceptive steroids biomolther.orgresearchgate.net.
The data below summarizes the targets of various acetylenic steroids.
| Compound | Acetylene Position | Primary Target Enzyme | Reference |
| This compound | C-19 | 11β/19-Hydroxylase | nih.gov |
| 19-Acetylenic androstenedione (Plomestane) | C-19 | Aromatase (CYP19A1) | nih.gov |
| 18-Acetylenic deoxycorticosterone | C-18 | Aldosterone Synthase (CYP11B2) | nih.gov |
| 17α-Ethynylestradiol | C-17 | Cytochrome P450 3A4 (CYP3A4) | nih.govbiomolther.org |
| Gestodene | C-17 | Cytochrome P450 3A4 (CYP3A4) | biomolther.org |
This comparative analysis underscores that while the acetylenic moiety is the "warhead" responsible for inactivation, the steroid "guidance system" is what determines which P450 enzyme is targeted.
Stereochemical Considerations in Steroid Modifications and Their Impact on Activity
The biological activity of steroids is exquisitely sensitive to their three-dimensional structure. Stereochemistry plays a pivotal role in the interaction between a steroid and its target enzyme, and even subtle changes in the spatial arrangement of atoms can lead to a dramatic loss or alteration of activity.
For this compound and related inhibitors, several stereochemical aspects are critical:
Stereochemistry of Substituents: The orientation of every substituent on the steroid core (axial vs. equatorial, α vs. β) is crucial. For example, in the case of neurosteroid analogues, the activity was found to be highly dependent on the stereochemistry of substituents on the C-ring. A 12α-hydroxy derivative was more active than its 12β-hydroxy counterpart, and both were different from the 11α- and 11β-hydroxy analogues csic.es. This illustrates that the precise positioning of functional groups, which can engage in hydrogen bonding or hydrophobic interactions, dictates the strength and nature of the steroid-enzyme interaction.
Stereochemistry of the Acetylenic Group: In acetylenic steroids with the triple bond at a chiral center, such as the 17α-ethynyl steroids, the stereochemistry is paramount. The 17α-ethynyl configuration is essential for the progestational activity of compounds like 17α-ethynyltestosterone unam.mx. While the C-19 carbon of this compound is not a traditional chiral center in the same way as C-17, the spatial relationship of the acetylenic group relative to the rest of the steroid is fixed and critical for its presentation to the catalytic machinery of the target enzyme.
In essence, the steroid inhibitor must adopt a specific orientation within the active site to position the acetylenic group for optimal oxidation by the heme-iron-oxygen complex of the P450 enzyme. Any stereochemical modification that perturbs this precise fit is likely to diminish the inhibitory activity. Therefore, the defined stereochemistry of the natural deoxycorticosterone scaffold is indispensable for the targeted and efficient inhibition of 11β/19-hydroxylase by its 19-acetylenic derivative.
Role As a Biochemical and Pharmacological Research Probe
Exploration of Cytochrome P450 Enzyme Biology and Metabolism
19-Acetylenic-deoxycorticosterone (19-Ac-DOC) serves as a potent research probe for investigating the function and mechanisms of cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a vast array of endogenous and exogenous compounds, including steroid hormones. oup.comoup.com It is particularly effective as an enzyme-activated, irreversible inhibitor, meaning it is transformed by the target enzyme into a reactive species that permanently disables the enzyme. nih.gov
This compound specifically targets the mitochondrial cytochrome P450 enzymes responsible for hydroxylating the angular methyl groups of steroids. nih.gov Research has demonstrated that 19-Ac-DOC is a time-dependent and effective inhibitor of 11β/19-hydroxylase activity. oup.comnih.gov This enzyme is critical in the biosynthetic pathway of certain mineralocorticoids. In studies using hamster adrenal mitochondria, 19-Ac-DOC exhibited significant inhibitory potency. oup.com The mechanism of inactivation is attributed to the oxidation of its acetylenic group by the P450 enzyme, which generates a reactive intermediate that covalently binds to the enzyme's active site, leading to its inactivation. wikipedia.org This specificity makes 19-Ac-DOC an excellent tool for studying the biology of steroidogenic CYP enzymes without broadly affecting other P450-dependent pathways, such as the conversion of androgens to estrogens. oup.com
| Inhibitory Action of this compound | |
| Target Enzyme | Cytochrome P450 11β/19-hydroxylase |
| Inhibition Type | Enzyme-activated, Irreversible |
| Ki (Inhibitory Constant) | 0.84 µM (in hamster adrenal mitochondria) oup.com |
| IC50 | 0.08 µM (in hamster adrenal mitochondria) oup.com |
| Mechanism | The compound is activated during catalysis, producing a reactive group that irreversibly binds to and inactivates the enzyme. nih.gov |
Elucidation of Steroid Hormone Metabolism Dynamics and Aberrations
The primary application of 19-Ac-DOC in this area is to clarify the metabolic pathways and pathological roles of 19-nor-corticosteroids, particularly 19-nor-deoxycorticosterone (19-nor-DOC). 19-nor-DOC is a potent mineralocorticoid implicated in certain forms of hypertension. nih.govnih.gov Its synthesis involves the oxidative removal of the C-19 methyl group from deoxycorticosterone (DOC), a process initiated by 19-hydroxylase. oup.com
By irreversibly inhibiting 19-hydroxylase, 19-Ac-DOC blocks the production of 19-hydroxydeoxycorticosterone (B1217020), the essential precursor to 19-nor-DOC. nih.govoup.com This inhibitory action has been pivotal in studying animal models of hypertension. In salt-sensitive (SS/Jr) rats, which exhibit excessive production of 19-nor-DOC and develop hypertension, administration of 19-Ac-DOC leads to a significant reduction in blood pressure and improves survival rates. oup.comnih.gov Crucially, this antihypertensive effect is accompanied by a marked decrease in urinary 19-nor-DOC levels, while the levels of its precursor, DOC, and another major corticosteroid, corticosterone (B1669441), remain largely unchanged. oup.com This demonstrates the compound's specificity and confirms that the hypertensive effects in this model are mediated by 19-nor-DOC and not other steroids in the pathway. oup.com These findings underscore the utility of 19-Ac-DOC as a probe to isolate and confirm the contribution of specific steroid metabolites to disease states.
| Effect of 19-Ac-DOC in Hypertensive Salt-Sensitive (SS/Jr) Rats | |
| Parameter | Observation |
| Systolic Blood Pressure (SBP) | Significant reduction (e.g., from 208 mmHg to 165 mmHg) oup.com |
| Survival Rate | Markedly improved compared to placebo controls oup.comoup.com |
| Urinary 19-nor-DOC | Significantly reduced (P < .05) oup.com |
| Urinary Deoxycorticosterone (DOC) | No significant change oup.com |
| Urinary Corticosterone | No significant change oup.com |
Insights into Mineralocorticoid Receptor Ligand Interactions
Research utilizing 19-Ac-DOC to inhibit the synthesis of 19-nor-DOC has spurred further investigation into the latter's interaction with the mineralocorticoid receptor (MR). Studies on the binding affinity of authentic 19-nor-DOC have revealed a complex but potent interaction. At a molecular level, when tested in protein-free buffer with rat kidney slices, 19-nor-DOC demonstrates a higher affinity for the mineralocorticoid receptor than aldosterone (B195564), the principal endogenous mineralocorticoid. nih.govoup.comoup.com Its affinity is estimated to be approximately 140% that of aldosterone under these conditions. nih.govoup.com
However, the in vivo potency of 19-nor-DOC is modulated by its interaction with plasma proteins. When tested in a medium containing rat plasma, its ability to displace aldosterone from the receptor drops to about 40% of aldosterone's potency. nih.govoup.com This is because 19-nor-DOC binds more extensively to plasma proteins than aldosterone, reducing the concentration of free, active steroid available to bind to receptors in target tissues. nih.gov Consequently, in vivo experiments show 19-nor-DOC to be about one-third as potent as aldosterone in competing for renal receptor sites. nih.govoup.com Despite this, it acts as a full mineralocorticoid agonist with no antagonist activity. nih.gov
The high receptor affinity of 19-nor-DOC is a direct consequence of the absence of the C-19 methyl group. Structure-activity relationship studies have consistently shown that for 11-deoxy steroids, the removal of this angular methyl group enhances binding to the mineralocorticoid receptor. oup.comnih.gov For instance, 19-nordeoxycorticosterone (B1217766) exhibits a threefold higher affinity for the MR compared to its parent compound, deoxycorticosterone. oup.comnih.gov Similarly, 19-norprogesterone (B1209251) shows a threefold higher affinity for the MR than progesterone. oup.comnih.gov
The absence of the bulky C-19 methyl group is thought to allow for a closer, more favorable interaction between the steroid's A-ring and the amino acid residues within the receptor's ligand-binding pocket. ed.ac.ukpnas.org This structural modification can reduce steric hindrance that might otherwise exist with the C-19 methyl group present, leading to a more stable ligand-receptor complex and increased affinity. pnas.org This principle does not apply universally to all steroids; for 11-oxygenated steroids like corticosterone and aldosterone, removal of the C-19 methyl group does not predictably increase MR affinity and, in the case of 19-noraldosterone, dramatically reduces it. oup.comnih.gov
This compound modulates steroid hormone signal transduction pathways indirectly, by acting as a powerful upstream inhibitor. Steroid hormones exert their effects by binding to intracellular receptors, which then translocate to the nucleus and function as transcription factors to regulate gene expression. nih.govwikipedia.org This entire process is known as a signal transduction pathway. nih.govnih.gov
The mineralocorticoid receptor signaling cascade is initiated by the binding of an agonist, such as aldosterone or the highly potent 19-nor-DOC. nih.govglowm.com This binding triggers a conformational change in the receptor, its translocation to the nucleus, and its interaction with specific DNA sequences called hormone response elements (HREs). wikipedia.org This leads to the transcription of genes involved in sodium and potassium transport, ultimately affecting electrolyte balance and blood pressure. conicet.gov.arnih.gov
By inhibiting the synthesis of 19-nor-DOC, 19-Ac-DOC effectively prevents the activation of this signaling cascade at its origin. oup.com Reducing the levels of the potent 19-nor-DOC agonist means there is less ligand available to bind to and activate the mineralocorticoid receptor. The observed antihypertensive effects in animal models treated with 19-Ac-DOC are a direct physiological outcome of this modulation. oup.comnih.gov The inhibitor serves as a research tool to demonstrate that blocking the production of a specific hormone can prevent the downstream signaling events that lead to a pathological state like hypertension.
Future Directions and Unexplored Research Avenues
Advanced Mechanistic Elucidation of 19-Acetylenic-deoxycorticosterone Enzyme-Inhibitor Interactions
This compound is recognized as a competitive irreversible inhibitor of 11β-hydroxylase and 19-hydroxylase activity, which are crucial for the synthesis of corticosterone (B1669441) and the potent mineralocorticoid 19-nor-deoxycorticosterone. nih.govnih.gov The mechanism is thought to involve the acetylenic functional group, a feature known to cause mechanism-based inactivation of cytochrome P450 (CYP) enzymes. rcsb.org Future research should focus on a more detailed molecular-level understanding of this interaction.
A primary target for this compound is aldosterone (B195564) synthase (CYP11B2), the enzyme responsible for the final steps of aldosterone synthesis. researchgate.netwikipedia.org While crystal structures of human aldosterone synthase in complex with its natural substrate, deoxycorticosterone, and other inhibitors like fadrozole (B1662666) are available, a structure with this compound bound is critically needed. nih.govresearchgate.net Such a structure, obtainable through X-ray crystallography, would provide precise details of the inhibitor's orientation in the active site. This would illuminate the specific amino acid residues that interact with the steroid backbone and position the acetylenic group for its inhibitory action.
The prevailing hypothesis for the irreversible inhibition by acetylenic steroids is the P450-catalyzed oxidation of the alkyne to a highly reactive ketene (B1206846) intermediate. nih.gov This ketene can then covalently modify nucleophilic residues within the enzyme's active site, leading to permanent inactivation. Advanced biochemical and mass spectrometry techniques could be employed to identify the exact site of covalent modification on the CYP11B2 enzyme. This would involve incubating the enzyme with the inhibitor, digesting the protein, and using mass spectrometry to identify the peptide fragment adducted by the inhibitor. Pinpointing the modified amino acid would provide definitive proof of the inactivation mechanism and offer insights into the active site's reactivity.
Furthermore, computational modeling and molecular dynamics simulations, informed by the crystal structure data, could be used to model the entire reaction pathway. This would allow researchers to visualize the transition states and intermediates, including the proposed ketene, and to calculate the energetics of the inactivation process. This detailed mechanistic understanding is crucial for the rational design of next-generation inhibitors with improved selectivity and potency.
Development of Novel Research Tools and Chemical Probes Based on the this compound Scaffold
The unique properties of this compound make its steroid scaffold an excellent starting point for the development of sophisticated chemical probes to investigate steroidogenic pathways. nih.govnih.govnih.gov Chemical probes are powerful tools for studying protein function, target validation, and drug discovery. nih.govrsc.org
Activity-Based Probes (ABPs): The reactive acetylenic group of this compound serves as a "warhead" that can be exploited for activity-based protein profiling (ABPP). nih.govstanford.edu ABPP utilizes covalent probes to label active enzymes within complex biological systems. To transform this compound into an ABP, a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, would be attached. This could be achieved via "click chemistry," a highly efficient and specific reaction. rsc.org For instance, a modified version of the inhibitor containing an azide (B81097) group could be synthesized, allowing for the attachment of an alkyne-containing reporter tag after the probe has bound to its target enzyme in a cellular lysate or even in living cells. These ABPs would enable researchers to visualize and quantify the activity of target enzymes like CYP11B2 under various physiological and pathological conditions.
Fluorescent Probes: By chemically attaching a fluorescent dye to the this compound scaffold, researchers can create probes for use in fluorescence microscopy and other imaging applications. nih.govnih.govrsc.orgmdpi.comrsc.org These fluorescent probes would allow for the real-time visualization of the inhibitor's distribution within cells and tissues, providing insights into its uptake, subcellular localization, and target engagement. The design of such probes requires careful consideration of the attachment point of the fluorophore to ensure that it does not disrupt the binding of the steroid to its target enzyme.
The development of these novel research tools would provide the scientific community with powerful reagents to dissect the complex processes of steroidogenesis and to screen for new therapeutic agents that target this pathway.
Q & A
Q. What methodologies validate the specificity of antibodies used in immunohistochemical detection of this compound?
- Methodological Answer : Test antibodies against structurally similar steroids (e.g., corticosterone, progesterone) via competitive ELISA. Use knockout animal tissues or CRISPR-edited cell lines to confirm signal absence in negative controls. Publish validation data following ARRIVE guidelines for reproducibility .
Data Presentation and Reproducibility Guidelines
- Tables : Include retention times, mass transitions, and validation parameters for analytical methods (see for examples).
- Figures : Use scatter plots with error bars for receptor-binding assays and heatmaps for metabolomic data.
- Ethics : Disclose conflicts of interest and adhere to institutional animal care protocols (e.g., NIH Guide).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
